molecular formula C12H10N2O2 B11889453 6-(Dimethylamino)-4-oxo-4H-chromene-3-carbonitrile CAS No. 50743-26-5

6-(Dimethylamino)-4-oxo-4H-chromene-3-carbonitrile

Cat. No.: B11889453
CAS No.: 50743-26-5
M. Wt: 214.22 g/mol
InChI Key: QTDOWIWPPKGKKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Dimethylamino)-4-oxo-4H-chromene-3-carbonitrile is a heterocyclic compound that belongs to the chromene family. Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a dimethylamino group, a carbonitrile group, and a chromene core, making it a versatile molecule for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Dimethylamino)-4-oxo-4H-chromene-3-carbonitrile typically involves the reaction of dimethylamine with a suitable precursor. One common method is the condensation of 4-hydroxycoumarin with malononitrile in the presence of dimethylamine. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also important considerations in industrial settings to minimize waste and reduce costs .

Chemical Reactions Analysis

Types of Reactions

6-(Dimethylamino)-4-oxo-4H-chromene-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(Dimethylamino)-4-oxo-4H-chromene-3-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a fluorescent probe.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 6-(Dimethylamino)-4-oxo-4H-chromene-3-carbonitrile involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the carbonitrile group can act as an electrophile. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-Dimethylamino-4-oxo-4H-chromene-3-carboxylic acid
  • 6-Dimethylamino-4-oxo-4H-chromene-3-methyl
  • 6-Dimethylamino-4-oxo-4H-chromene-3-ethyl

Uniqueness

6-(Dimethylamino)-4-oxo-4H-chromene-3-carbonitrile is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the dimethylamino and carbonitrile groups allows for a wide range of chemical modifications and interactions, making it a valuable compound for various applications .

Properties

CAS No.

50743-26-5

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

6-(dimethylamino)-4-oxochromene-3-carbonitrile

InChI

InChI=1S/C12H10N2O2/c1-14(2)9-3-4-11-10(5-9)12(15)8(6-13)7-16-11/h3-5,7H,1-2H3

InChI Key

QTDOWIWPPKGKKP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C(C=C1)OC=C(C2=O)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.